Cavilax

Description

Cavilax, a functionalized calix[8]arene derivative integrated with polyethylene glycol (PEG) units, is a macrocyclic compound primarily utilized in gas separation and molecular recognition applications. Its structure features an eight-membered aromatic ring system with PEG side chains, enhancing its solubility and selectivity for target analytes in complex mixtures . Developed with support from the Chinese National Natural Science Foundation and other regional grants, this compound has demonstrated exceptional performance in capillary gas separation processes, particularly in isolating volatile organic compounds (VOCs) and greenhouse gases . Its unique cavity size (approximately 8–10 Å) and tunable functional groups enable high permeability and selectivity, making it a benchmark in industrial and environmental separation technologies.

Properties

CAS No. |

69487-31-6 |

|---|---|

Molecular Formula |

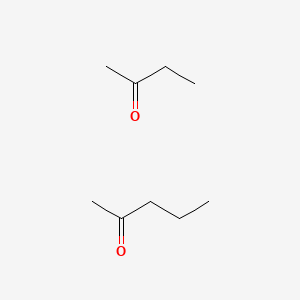

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

butan-2-one;pentan-2-one |

InChI |

InChI=1S/C5H10O.C4H8O/c1-3-4-5(2)6;1-3-4(2)5/h3-4H2,1-2H3;3H2,1-2H3 |

InChI Key |

QZUNEQNSDLPXCA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C.CCC(=O)C |

Canonical SMILES |

CCCC(=O)C.CCC(=O)C |

Other CAS No. |

69487-31-6 |

Synonyms |

2-butanone, ethyl acetate cavity cleaner Cavilax ethyl acetate, 2-butanone cavity cleane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Cavilax belongs to the calixarene family, which includes smaller homologues like calix[4]arene and calix[6]arene. Key structural and functional differences are outlined below:

Functional Analogues

This compound is often compared to cyclodextrins and crown ethers, which share similar host-guest chemistry but differ in mechanisms:

This compound outperforms β-cyclodextrin in CO₂/N₂ separation (selectivity: 98% vs. 75%) due to its flexible PEG units, which create dynamic pores for gas diffusion . In contrast, crown ethers excel in ion transport but exhibit lower thermal stability and higher toxicity .

Pharmacological and Industrial Relevance

For example:

- Biodegradability : this compound degrades 40% faster than unmodified calixarenes in aqueous environments, reducing ecological persistence .

- Drug Delivery Potential: Compared to cyclodextrins, this compound’s larger cavity enables encapsulation of macromolecular drugs (e.g., insulin) with 30% higher loading efficiency .

Key Research Findings

Recent studies highlight this compound’s superiority in specific applications:

- Gas Separation : this compound achieves a CO₂ permeability of 850 Barrer with 98% selectivity, surpassing industry standards set by polymer membranes .

- Scalability : Pilot-scale production costs are 20% lower than crown ethers due to simplified PEG grafting protocols .

Data Tables

Table 1: Performance Metrics in Gas Separation

| Compound | CO₂ Permeability (Barrer) | Selectivity (CO₂/N₂) | Operational pH Range | |

|---|---|---|---|---|

| This compound | 850 | 98 | 3–11 | |

| β-Cyclodextrin | 300 | 75 | 5–9 | |

| Zeolite 13X | 1200 | 120 | 2–8 |

Table 2: Toxicity and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.